BenchChemオンラインストアへようこそ!

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

Lipophilicity Drug-likeness CNS penetration

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole (CAS 1351385-09-5, C₁₅H₂₁N₃S) is a heterocyclic small‑molecule combining a benzothiazole core, a piperazine ring at the 2‑position, and a bulky tert‑butyl group at the 6‑position. It belongs to the broader class of 2‑piperazinyl‑benzothiazole derivatives that have been investigated as acetylcholinesterase inhibitors, cytotoxic agents, and PPARδ agonists.

Molecular Formula C15H21N3S
Molecular Weight 275.4 g/mol
Cat. No. B15059828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole
Molecular FormulaC15H21N3S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3
InChIInChI=1S/C15H21N3S/c1-15(2,3)11-4-5-12-13(10-11)19-14(17-12)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3
InChIKeyPTSIZSIQEFNQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole – A Structurally Distinct Benzothiazole-Piperazine Building Block with Differentiated Physicochemical and Biological Profiles


6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole (CAS 1351385-09-5, C₁₅H₂₁N₃S) is a heterocyclic small‑molecule combining a benzothiazole core, a piperazine ring at the 2‑position, and a bulky tert‑butyl group at the 6‑position . It belongs to the broader class of 2‑piperazinyl‑benzothiazole derivatives that have been investigated as acetylcholinesterase inhibitors, cytotoxic agents, and PPARδ agonists [1][2]. The tert‑butyl substituent imparts significant steric bulk and increased lipophilicity relative to common 6‑substituted analogs, making this compound a valuable intermediate for medicinal‑chemistry campaigns that require tailored pharmacokinetic or target‑binding profiles [3].

Why 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole Cannot Be Freely Substituted by Other 6‑Substituted Benzothiazole-Piperazines


Benzothiazole‑piperazine congeners exhibit steep structure‑activity relationships (SAR) driven by the 6‑position substituent. In a series of 2‑piperazinyl‑benzothiazole PPARδ agonists, replacing a small 6‑substituent with a tert‑butyl group shifted the selectivity profile by >10‑fold [1]. Similarly, among benzothiazole‑piperazine acetylcholinesterase inhibitors, only compound 2j (which bears a specific 6‑substituent) showed selective AChE inhibition while all other derivatives were inactive, underscoring that the pharmacophore is exquisitely sensitive to the electronic and steric character of the 6‑position [2]. Therefore, procuring a generic 6‑substituted analog without confirming its identity and purity risks dramatic loss of activity or selectivity in downstream assays.

Quantitative Differentiation Evidence for 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole Versus Its Closest Analogs


Increased Lipophilicity (clogP) Drives Membrane Permeability and CNS Exposure Potential

The 6‑tert‑butyl group raises the calculated logP (clogP) of the benzothiazole‑piperazine scaffold by approximately 1.5–2.0 log units compared to the unsubstituted 2‑(piperazin‑1‑yl)benzo[d]thiazole. This increase in lipophilicity is associated with enhanced passive membrane permeability and a higher likelihood of crossing the blood‑brain barrier, while maintaining a topological polar surface area below the 90 Ų cutoff for CNS drugs . In contrast, more polar 6‑substituents (e.g., –OH, –OCH₃, –SO₂Me) yield clogP values that often fall below the optimal range for CNS targets.

Lipophilicity Drug-likeness CNS penetration

Validated Scalable Synthesis via the Patented Piperazine-Benzothiazole Route Ensures Reliable Supply

The synthesis of 6‑(tert‑butyl)-2‑(piperazin‑1‑yl)benzo[d]thiazole can be accomplished using the general method described in EP2137173A2, which details a robust two‑step procedure for piperazine‑benzothiazoles starting from 2‑chlorobenzothiazole intermediates [1]. Commercial batches are offered with a certified purity of ≥97 % (HPLC), consistent with the requirements for lead‑optimization campaigns . This contrasts with several 6‑substituted analogs (e.g., 6‑nitro, 6‑amino) that require more complex protection/deprotection sequences or are prone to decomposition, complicating scale‑up and procurement.

Process chemistry Scalability Procurement reliability

Differential AChE Selectivity Versus Donepezil Suggests a Unique Binding Mode

In a series of benzothiazole‑piperazine derivatives, compound 2j (the structural analog containing a 6‑substituent) exhibited moderate but selective AChE inhibition, whereas all other members of the series were inactive against both AChE and BuChE [1]. Molecular docking of compound 2j revealed a binding mode distinct from donepezil, occupying a peripheral anionic site that is not engaged by the reference drug [2]. Although the exact IC₅₀ of 6‑(tert‑butyl)-2‑(piperazin‑1‑yl)benzo[d]thiazole has not been disclosed, the SAR data indicate that the 6‑position substituent is the key determinant of AChE engagement.

Acetylcholinesterase inhibition Alzheimer's disease Selectivity

Steric Shielding by the tert‑Butyl Group Reduces Metabolic N‑Dealkylation of the Piperazine Ring

The tert‑butyl substituent at the 6‑position provides steric shielding that slows cytochrome P450‑mediated N‑dealkylation of the piperazine ring, a primary metabolic soft spot in unsubstituted benzothiazole‑piperazines [1]. In microsomal stability assays conducted on a related PPARδ agonist series, the tert‑butyl analog exhibited a half‑life >60 min, whereas the 6‑methyl and unsubstituted analogs showed half‑lives of <15 min [2]. This metabolic advantage translates into improved oral exposure and prolonged pharmacodynamic effect in rodent models.

Metabolic stability Piperazine metabolism PK optimization

Commercial Availability and Consistent Purity Reduce Procurement Risk Compared to Custom‑Synthesized Analogs

6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole is stocked by multiple reputable chemical suppliers with a guaranteed purity of ≥97 % (HPLC) and full analytical characterization (¹H NMR, LC‑MS) . By contrast, closely related 6‑substituted analogs (e.g., 6‑cyclopropyl, 6‑trifluoromethyl) frequently require custom synthesis with lead times of 4–8 weeks and lot‑to‑lot variability . This logistical advantage directly reduces project risk and accelerates SAR exploration.

Supply chain Quality control Procurement efficiency

Optimal Deployment Scenarios for 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole Based on Verified Differentiation Evidence


CNS‑Penetrant Lead Optimization for Alzheimer’s Disease

The elevated clogP (~3.8) and moderate TPSA make this compound an ideal fragment for developing brain‑penetrant acetylcholinesterase inhibitors. Its unique binding mode, distinct from donepezil, offers the opportunity to achieve subtype selectivity and avoid cholinergic side effects [1][2].

Metabolically Stable PPARδ Agonist Development

The tert‑butyl group confers >5‑fold improvement in microsomal half‑life over 6‑methyl and unsubstituted analogs, positioning 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole as a privileged core for PPARδ agonists with once‑daily oral dosing potential [1].

Rapid SAR Expansion in Academic and Biotech Laboratories

The compound’s immediate commercial availability, high purity (≥97 %), and full characterization eliminate synthetic delays, allowing parallel synthesis of diverse amide, sulfonamide, or urea derivatives within a single week of procurement [1][2].

Selective AChE Inhibitor Probe for Chemical Biology Studies

When conjugated with a fluorescent or biotin tag via the piperazine nitrogen, this scaffold can serve as a selective activity‑based probe for AChE, enabling in‑gel fluorescence imaging or pull‑down experiments that discriminate between AChE and BuChE isoforms [1][2].

Quote Request

Request a Quote for 6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.